2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-

Description

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-PFKOEMKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218126 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-25-5 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2H-1-Benzopyran-2-one, commonly referred to as coumarin, is a significant compound in the field of medicinal chemistry due to its diverse biological activities. The specific derivative 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- has garnered attention for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

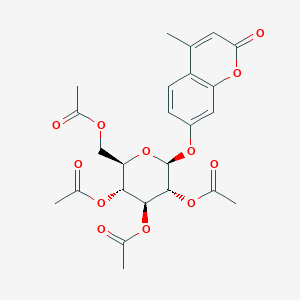

Chemical Structure

The compound's structure features a coumarin backbone with a methyl group and a glycosylated moiety. The presence of the tetra-O-acetyl-beta-D-glucopyranosyl group enhances its solubility and bioavailability, which is crucial for its biological activity.

Pharmacological Properties

Research has identified various pharmacological properties associated with coumarins and their derivatives:

- Anticancer Activity : Coumarins have shown promise in inhibiting cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies indicate that glycosylated coumarins can enhance these effects by improving cellular uptake and specificity against tumor cells .

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages. This action is crucial in managing chronic inflammatory conditions .

- Antimicrobial Activity : Various studies have reported that coumarin derivatives possess antibacterial and antifungal activities. For instance, certain derivatives have demonstrated potent activity against strains like Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 2H-1-benzopyran-2-one derivatives:

| Biological Activity | Test System | Result |

|---|---|---|

| Anticancer | Various cancer cell lines | Induced apoptosis at IC50 values ranging from 10-20 µM |

| Anti-inflammatory | RAW 264.7 macrophages | Reduced NO production by up to 80% at concentrations of 10 µM |

| Antimicrobial | Bacterial strains | MIC values ranging from 1.56 µg/mL to 10 µg/mL against fungi |

Case Studies

- Anticancer Mechanism : A study highlighted the ability of glycosylated coumarins to inhibit the growth of breast cancer cells through the modulation of apoptotic pathways. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

- Anti-inflammatory Action : In another study, the anti-inflammatory effects were assessed using LPS-induced RAW 264.7 cells. The results demonstrated a significant decrease in pro-inflammatory cytokines upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A series of experiments tested various derivatives against common pathogens. The results indicated that some derivatives exhibited superior antifungal activity compared to fluconazole, highlighting their potential as alternative antifungal agents .

The mechanisms underlying the biological activities of 2H-1-benzopyran-2-one derivatives include:

- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes involved in inflammatory pathways and microbial survival.

- Cell Cycle Regulation : Coumarins can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, contributing to their anticancer effects.

- Modulation of Signaling Pathways : These compounds interact with multiple signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammation and cancer progression .

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological properties:

-

Antioxidant Activity :

- Coumarins, including this compound, have demonstrated significant antioxidant properties. They scavenge free radicals and protect cells from oxidative stress.

- A study highlighted that derivatives of 2H-1-benzopyran-2-one can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

- Anticancer Potential :

Pharmaceuticals

The pharmacological potential of this compound is being explored extensively:

- Drug Development : Due to its diverse biological activities, it serves as a lead compound for synthesizing new drugs targeting oxidative stress-related diseases and inflammation.

- Formulations : It can be incorporated into formulations to enhance stability and bioavailability of active pharmaceutical ingredients.

Food Industry

The antioxidant properties make it suitable for:

- Food Preservation : Its ability to inhibit oxidation can be utilized in food products to extend shelf life and maintain quality.

- Nutraceuticals : It can be marketed as a dietary supplement due to its health-promoting properties.

Agriculture

In agriculture, the compound can be applied as:

- Natural Pesticide : Its antimicrobial properties can be harnessed to develop eco-friendly pesticides that are less harmful to the environment compared to synthetic chemicals.

Case Studies

Several case studies have documented the applications of this compound:

Preparation Methods

Trichloroacetimidate-Based Glycosylation

Adapted from C-glycoside syntheses, this method employs 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate as the donor and trimethylsilyl triflate (TMSOTf) as the promoter. The reaction proceeds in dichloromethane at 0°C to room temperature, achieving β-selectivity through in situ generation of a reactive oxocarbenium ion.

Lewis Acid-Catalyzed Methods

Boron trifluoride diethyl etherate (BF·OEt) catalyzes glycosylation in acetonitrile, though yields are marginally lower (≈60%) due to competing side reactions.

Purification and Characterization

Purification :

-

Recrystallization : Crude products are recrystallized from ethanol or ethyl acetate.

-

Chromatography : Flash chromatography on silica gel (chloroform/methanol gradients) resolves acetylated intermediates.

Characterization Data :

-

: Key signals include δ 5.4–5.6 ppm (anomeric proton, β-configuration), δ 2.0–2.1 ppm (acetyl methyl groups), and δ 6.5–7.8 ppm (coumarin aromatic protons).

-

Mass Spectrometry : ESI-MS exhibits [M+Na] at m/z 529.5 (calculated for CHONa).

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

- Answer : The compound consists of a coumarin core (2H-1-benzopyran-2-one) with a methyl group at position 4 and a 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl moiety at position 7. The acetyl groups on the sugar unit serve as protective groups, enhancing stability during synthesis and modulating solubility. The glucosyl linkage (β-configuration) suggests potential enzymatic or hydrolytic cleavage in biological systems. Structural characterization typically involves NMR (e.g., H, C, and 2D-COSY) to confirm regiochemistry and acetylation patterns .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to distinguish between α/β glycosidic linkages and acetyl group positions. For example, H NMR can resolve anomeric proton signals (δ 4.5–5.5 ppm for β-linked glucopyranosides) .

Q. How does the tetra-O-acetylation of the glucopyranosyl group affect the compound’s solubility and stability?

- Answer : Acetylation reduces hydrophilicity, making the compound more soluble in organic solvents (e.g., dichloromethane, acetonitrile) compared to its non-acetylated counterpart. However, aqueous solubility is diminished, which may complicate biological assays. Stability studies under varying humidity and temperature are recommended, as acetyl groups are prone to hydrolysis under basic or enzymatic conditions .

Advanced Research Questions

Q. What synthetic strategies are optimal for introducing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl group to the coumarin scaffold?

- Answer : Glycosylation via Schmidt or Koenigs-Knorr reactions is commonly employed. For example, using a peracetylated glucosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide) with a coumarin aglycone under Lewis acid catalysis (e.g., BF·EtO). Regioselectivity at position 7 can be achieved through protecting group strategies (e.g., selective deprotection of hydroxyl groups). Post-synthesis, deacetylation with methanolic ammonia or lipases may be required for biological testing .

Q. How can researchers systematically evaluate the compound’s stability under physiological conditions?

- Answer : Accelerated stability testing in buffers (pH 1–9) at 37°C, monitored via HPLC, identifies degradation pathways (e.g., acetyl hydrolysis, glucosidic bond cleavage). Mass spectrometry tracks degradation products, while kinetic studies determine half-lives. For enzymatic stability, incubate with esterases (e.g., porcine liver esterase) or human plasma to simulate in vivo conditions .

Q. What mechanistic insights exist regarding the compound’s potential biological activity, particularly its interaction with cellular targets?

- Answer : The acetylated glucosyl group may act as a prodrug, with esterases hydrolyzing it to release the bioactive aglycone (4-methyl-7-hydroxycoumarin). Molecular docking studies suggest coumarin derivatives interact with cytochrome P450 enzymes or antioxidant response elements. In vitro assays (e.g., DPPH radical scavenging, CYP inhibition) can validate these interactions. Comparative studies with non-acetylated analogs are critical to delineate structure-activity relationships .

Q. What challenges arise in purifying this compound, and how can they be addressed?

- Answer : Challenges include separating acetylated byproducts (e.g., mono-/di-acetyl derivatives) and removing residual catalysts. Flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution. For scale-up, crystallization from ethanol/water mixtures may yield high-purity material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.